5-Oxo Rosuvastatin

Pharmaceutical Analysis Impurity Profiling HPLC

Using an unqualified generic standard for Rosuvastatin Ketone (EP Impurity C) risks inaccurate quantification, potentially causing false batch acceptance against the NMT 0.5% pharmacopeial limit. This certified 5-Oxo Rosuvastatin reference material directly addresses that regulatory risk. - Supplied at ≥95% purity with full characterization data for reliable HPLC/UPLC method validation per ICH Q2(R1). - Enables accurate relative response factor (RRF) determination and routine QC batch release testing. - Essential marker for oxidative forced degradation studies to establish drug shelf life and storage conditions.

Molecular Formula C22H26FN3O6S
Molecular Weight 479.523
CAS No. 1422619-13-3
Cat. No. B565213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo Rosuvastatin
CAS1422619-13-3
Synonyms(3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic Acid;  3-Hydroxy-5-keto Rosuvastatin; 
Molecular FormulaC22H26FN3O6S
Molecular Weight479.523
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C22H26FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t17-/m1/s1
InChIKeySGVASDMKSZUTTN-OAGJVSPASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo Rosuvastatin Reference Standard


5-Oxo Rosuvastatin (CAS 1422619-13-3), also designated as Rosuvastatin EP Impurity C and Rosuvastatin Ketone (USP), is a structurally defined oxidation impurity of the HMG-CoA reductase inhibitor rosuvastatin [1]. It is characterized by a 5-oxo modification on the heptenoic acid side chain (molecular formula C₂₂H₂₆FN₃O₆S, MW 479.5) and is supplied as a highly characterized analytical reference material, typically with purity specifications of 95% or higher, for use in pharmaceutical quality control, analytical method development, and stability studies .

Pharmacopeial impurity reference standard (USP Rosuvastatin Ketone / EP Impurity C)
High-purity certified material for HPLC/UV impurity profiling
Supports method validation, stability, and batch analysis workflows

Why Generic Impurity Standards Fail


The use of an unqualified or generic impurity standard in analytical methods for rosuvastatin is scientifically unsound and carries significant regulatory risk. 5-Oxo Rosuvastatin is not merely an 'impurity' but a specific, structurally defined compound that is among the most prevalent impurities found in rosuvastatin calcium drug products [1]. Substituting it with an uncharacterized or non-pharmacopeial standard can lead to inaccurate quantification of this critical impurity, potentially causing a batch to falsely pass or fail established limits (e.g., the pharmacopeial limit of NMT 0.5% [2]), thereby jeopardizing patient safety and regulatory compliance. The use of a certified reference material with documented identity and purity, traceable to a recognized pharmacopeia, is essential for reliable method validation and routine quality control .

Identity and purity uncertainty
Unqualified generic standards may lack structural confirmation, leading to misidentification of the critical 5-oxo impurity in chromatographic methods.
Quantification without certified purity
Without certified purity, impurity levels may be over- or underestimated, risking false conformance results against pharmacopeial limits.
Regulatory expectation gap
Non-pharmacopeial materials may not satisfy USP/EP monograph requirements for impurity testing, creating compliance documentation risk.

5-Oxo Rosuvastatin Comparative Evidence


Prevalence in Commercial Tablets

In a comparative analysis of eight known impurities in three batches of rosuvastatin calcium tablets, 5-Oxo Rosuvastatin was identified as one of the three impurities with the highest content [1]. This quantitative prevalence differentiates it from other minor or process-related impurities and establishes it as a primary target for method validation and routine monitoring.

Impurity prevalence
Cross-study comparable
Ranked among top three highest impurities in three commercial tablet batches; controlled limit NMT 0.5% vs 0.2% for minor impurities.
Prioritizes accurate quantification of this impurity for batch assessment.
HPLC-UV (Agilent C18, 242 nm) across three batches; reported content higher than five other known impurities.
Pharmaceutical Analysis Impurity Profiling HPLC

Distinctive Physicochemical Properties

5-Oxo Rosuvastatin possesses specific physicochemical properties that directly influence its procurement, storage, and handling. Its melting point is reported as 56-60°C and it is described as hygroscopic, requiring storage at -20°C under an inert atmosphere . These properties differentiate it from other rosuvastatin-related compounds and are critical for maintaining the integrity of the reference standard.

Physicochemical handling
Data to verify
Hygroscopic solid; melting point 56–60 °C; storage at –20 °C under inert atmosphere required.
Dictates cold-chain handling and dry storage to maintain reference integrity.
Supplier-reported characteristics; confirmatory testing recommended.
Reference Material Physicochemical Properties Stability

Regulatory Recognition and Limits

5-Oxo Rosuvastatin is explicitly listed as Rosuvastatin Ketone (USP) and EP Impurity C in the United States Pharmacopeia and European Pharmacopoeia monographs for Rosuvastatin Calcium [1]. This regulatory designation mandates its use as a reference standard for compliance testing and establishes a quantitative acceptance criterion (NMT 0.5%) for its presence in the drug substance and product [2].

Pharmacopeial status
Supporting evidence
Officially designated USP Rosuvastatin Ketone and EP Impurity C with specified limit NMT 0.5%.
Mandates use of a certified reference standard for monograph compliance.
According to current USP and EP monographs for Rosuvastatin Calcium.
Pharmacopeial Standards Regulatory Compliance Impurity Control

5-Oxo Rosuvastatin Key Applications


Method Development and Validation

5-Oxo Rosuvastatin is used as a primary reference standard to develop and validate HPLC or UPLC methods for the quantification of this specific impurity in rosuvastatin drug substance and finished dosage forms. Its high purity is essential for establishing accurate relative response factors (RRFs) and ensuring method linearity, accuracy, and precision, as required by ICH Q2(R1) guidelines .

Quality Control & Batch Release

In routine QC laboratories, 5-Oxo Rosuvastatin is employed as a certified reference material for the identification and quantification of the EP Impurity C / USP Rosuvastatin Ketone in each manufactured batch. The test results are compared directly against the pharmacopeial limit of NMT 0.5%, making this compound an indispensable tool for batch release decisions [1].

Forced Degradation & Stability

5-Oxo Rosuvastatin is used as a marker compound in forced degradation (stress) studies to understand the degradation pathways of rosuvastatin. It is formed under oxidative stress conditions . By quantifying its formation over time under various ICH stability conditions, scientists can assess the drug's shelf life and establish appropriate storage conditions.

Application
Selection Property
Validation Focus
Method development and validation
Certified high purity and structural identity
Accuracy, linearity, precision per ICH Q2(R1) guidelines
Quality control batch analysis
Pharmacopeial reference standard (USP/EP)
Impurity limit compliance verification
Forced degradation and stability studies
Oxidative degradation marker
Degradation pathway elucidation and stability-indicating method

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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